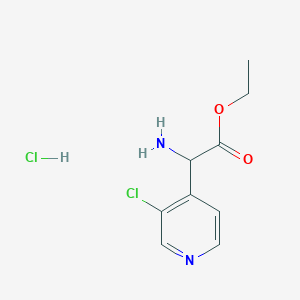

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

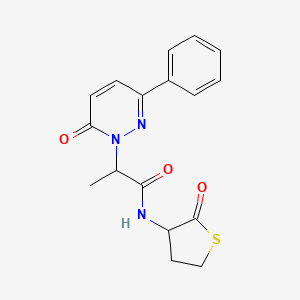

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride is a chemical compound with the CAS Number: 1956319-58-6 . It has a molecular weight of 251.11 and its IUPAC name is ethyl 2-amino-2-(3-chloro-4-pyridyl)acetate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O2.ClH/c1-2-14-9(13)8(11)6-3-4-12-5-7(6)10;/h3-5,8H,2,11H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .Applications De Recherche Scientifique

Synthesis of Potential Anticancer Agents

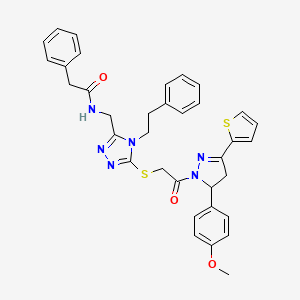

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride plays a role in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have been evaluated for their anticancer activities. The synthesis involves hydrolysis, catalytic hydrogenation, and reactions with alpha-halo ketones, leading to compounds that show effects on the proliferation and survival of cancer cells in models such as cultured L1210 cells and mice bearing P388 leukemia (Temple et al., 1983).

Formation of Pyrimidines and Pyridines

The compound serves as a starting material in reactions leading to the formation of 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines, showcasing its utility in generating a diverse range of heterocyclic compounds. These reactions involve the use of ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles, offering pathways to novel pyrimidine and pyridine derivatives with potential biological activities (Roberts et al., 1994).

Development of Antiallergic Compounds

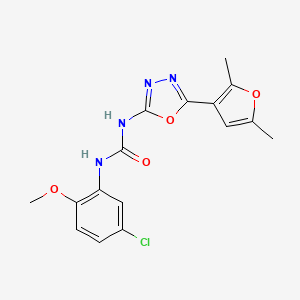

Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, synthesized from Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride, has revealed significant antiallergic properties. These compounds have been evaluated in assays for histamine release and IL-4 production inhibition, identifying promising candidates for further investigation into antiallergic drug development (Menciu et al., 1999).

Glucosidase Inhibition Studies

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride, have been synthesized and tested for their α-glucosidase and β-glucosidase inhibition activities. These studies have identified compounds with potent inhibitory effects, suggesting potential applications in managing conditions like diabetes (Babar et al., 2017).

Photophysical Properties of Thieno[2,3-b]pyridine Derivatives

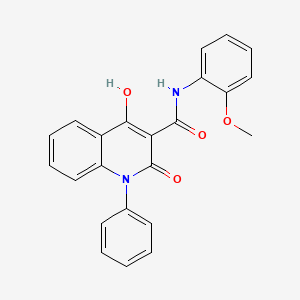

The chemical has also been involved in the synthesis of novel thieno[2,3-b]pyridine derivatives, where its reactivity and interaction with other chemical entities have been explored. The synthesized compounds exhibit distinct spectral-fluorescent properties, contributing to our understanding of how structural variations affect the photophysical characteristics of these molecules (Ershov et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)8(11)6-3-4-12-5-7(6)10;/h3-5,8H,2,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUOKLCMASNIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=NC=C1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2676577.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2676578.png)

![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2676580.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B2676583.png)

![(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine](/img/structure/B2676587.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2676588.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2676590.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2676591.png)